1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide
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Overview
Description
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide is a complex organic compound that features a combination of sulfonyl, imidazole, and piperidine functional groups
Preparation Methods
The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the sulfonyl chloride intermediate: This step involves the chlorination of 5-chloro-2-ethoxybenzenesulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with piperidine-3-carboxamide to form the sulfonamide linkage.
Imidazole coupling: The final step involves the coupling of the imidazole moiety with the propyl chain, which is then attached to the piperidine ring.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or piperidine rings.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: It can serve as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins or enzymes in cellular processes.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and imidazole groups are likely involved in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target protein.
Comparison with Similar Compounds
Similar compounds to 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide include other sulfonamide derivatives, imidazole-containing compounds, and piperidine-based molecules. These compounds may share similar biological activities or chemical properties but differ in their specific functional groups or structural features. The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct biological activities or chemical reactivity.
Some similar compounds include:
Sulfonamide derivatives: Compounds containing the sulfonamide functional group, such as sulfanilamide.
Imidazole derivatives: Compounds containing the imidazole ring, such as histamine or metronidazole.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperine or risperidone.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O4S/c1-2-29-18-7-6-17(21)13-19(18)30(27,28)25-11-3-5-16(14-25)20(26)23-8-4-10-24-12-9-22-15-24/h6-7,9,12-13,15-16H,2-5,8,10-11,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYURTHGOXEYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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